molecular formula C30H44O9 B13749721 Lanadoxin CAS No. 53735-73-2

Lanadoxin

Cat. No.: B13749721
CAS No.: 53735-73-2
M. Wt: 548.7 g/mol
InChI Key: IOXIBFLACIBMNF-RBRVDKDNSA-N
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Description

Lanadoxin (CAS: 11014-58-7) is a cardiac glycoside derived from the digitalis plant family, structurally characterized as gitaloxigenin monodigitoxoside . It shares a core structure with other cardiac glycosides, comprising a steroidal aglycone (gitaloxigenin) linked to a single digitoxose sugar moiety. This compound is primarily investigated for its role in modulating sodium-potassium ATPase (Na⁺/K⁺-ATPase) activity, a mechanism critical for enhancing myocardial contractility and managing heart failure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53735-73-2

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1

InChI Key

IOXIBFLACIBMNF-RBRVDKDNSA-N

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanadoxin is typically extracted from the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified extract is then subjected to chemical reactions to isolate digoxin.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from Digitalis lanata, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .

Chemical Reactions Analysis

Types of Reactions: Lanadoxin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .

Scientific Research Applications

Lanadoxin has a wide range of applications in scientific research:

Mechanism of Action

Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances myocardial contractility, thereby improving cardiac output .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cardiac glycosides are classified by their aglycone structure (cardenolides or bufadienolides) and sugar moieties. Below, Lanadoxin is compared with digoxin, digitoxin, and ouabain in terms of chemistry, pharmacology, and clinical applications.

Structural and Pharmacokinetic Differences

Compound Aglycone Sugar Moieties Source Half-Life (Hours) Bioavailability
This compound Gitaloxigenin 1 digitoxose Semi-synthetic Not reported Inferred low
Digoxin Digitoxigenin 3 digitoxoses Digitalis lanata 36–48 60–80%
Digitoxin Digitoxigenin 1 digitoxose Digitalis purpurea 120–168 90–100%
Ouabain Ouabagenin 1 rhamnose Strophanthus gratus 20–30 <10%
  • Structural Insights : this compound’s single digitoxose sugar differentiates it from digoxin (three digitoxoses) and digitoxin (one digitoxose with a hydroxyl group variation) . This structural simplicity may reduce its binding affinity to plasma proteins compared to digitoxin .
  • Pharmacokinetics: While this compound’s half-life remains unquantified in the provided evidence, its monodigitoxoside structure suggests faster renal excretion than digitoxin but slower than ouabain .

Pharmacodynamic and Clinical Profiles

Compound Na⁺/K⁺-ATPase Inhibition Therapeutic Index Primary Use Common Side Effects
This compound Moderate Not reported Experimental for heart failure Inferred: Nausea, arrhythmias
Digoxin High Narrow Heart failure, atrial fibrillation Nausea, vomiting, bradycardia
Digitoxin High Narrow Heart failure (historical use) Similar to digoxin
Ouabain Low Very narrow Acute heart failure (limited use) Hypotension, ventricular tachycardia
  • Efficacy : Digoxin remains the gold standard due to its well-established dose-response relationship and extensive clinical validation . This compound’s moderate Na⁺/K⁺-ATPase inhibition, inferred from its structure, may offer a safer profile but with reduced efficacy .
  • Toxicity : All cardiac glycosides risk toxicity (e.g., arrhythmias, hyperkalemia). This compound’s narrower therapeutic index compared to digoxin is unconfirmed but plausible due to structural similarities .

Research and Clinical Data Gaps

  • This compound: Limited clinical trials or pharmacokinetic studies are reported in the provided evidence.
  • Digoxin : Robust data support its use in heart failure and atrial fibrillation, with a defined therapeutic range (0.5–2.0 ng/mL) .
  • Ouabain : Primarily used in acute settings due to rapid onset but short duration .

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